Benzene, 1,1',1''-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris-
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Overview
Description
Benzene, 1,1’,1’'-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris- is a complex organic compound characterized by the presence of a cyclopropene ring substituted with methoxy groups and benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’,1’'-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris- typically involves the cyclopropenation of benzene derivatives. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the cyclopropene ring. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropenation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’,1’'-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings or the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Benzene, 1,1’,1’'-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1,1’,1’'-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’,1’'-(3-methyl-1-cyclopropene-1,2,3-triyl)tris-
- Benzene, 1,1’,1’'-(3-phenyl-1-cyclopropene-1,2,3-triyl)tris-
Uniqueness
Benzene, 1,1’,1’'-(3-methoxy-1-cyclopropene-1,2,3-triyl)tris- is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications.
Properties
CAS No. |
32141-20-1 |
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Molecular Formula |
C22H18O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(1-methoxy-2,3-diphenylcycloprop-2-en-1-yl)benzene |
InChI |
InChI=1S/C22H18O/c1-23-22(19-15-9-4-10-16-19)20(17-11-5-2-6-12-17)21(22)18-13-7-3-8-14-18/h2-16H,1H3 |
InChI Key |
KMAKXOBFTCSAPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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